4-(Hydroxymethyl)pyridin-2(1H)-one

Purity Procurement Intermediate

4-(Hydroxymethyl)pyridin-2(1H)-one (CAS 127838-58-8) belongs to the 2-pyridone class of N-heterocycles and features a hydroxymethyl substituent at the 4-position. Its molecular formula is C₆H₇NO₂ with a monoisotopic mass of 125.0477 Da.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 127838-58-8
Cat. No. B144497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)pyridin-2(1H)-one
CAS127838-58-8
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1CO
InChIInChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9)
InChIKeyNVWMXLBVGGYAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)pyridin-2(1H)-one (CAS 127838-58-8): A Hydroxymethyl-Functionalized 2-Pyridone Building Block


4-(Hydroxymethyl)pyridin-2(1H)-one (CAS 127838-58-8) belongs to the 2-pyridone class of N-heterocycles and features a hydroxymethyl substituent at the 4-position. Its molecular formula is C₆H₇NO₂ with a monoisotopic mass of 125.0477 Da [1]. The compound exhibits an experimental melting point of 144–145 °C and a predicted log P of −1.1, reflecting substantial hydrophilicity [1]. It serves as a versatile intermediate in medicinal chemistry programmes, appearing in patent families targeting MCHR1, SYK, GlyT1, HIF and nucleoside analogues .

Why In-Class Pyridinone or Hydroxymethyl-Pyridine Analogs Cannot Simply Replace 4-(Hydroxymethyl)pyridin-2(1H)-one


Although numerous pyridinone and hydroxymethyl-pyridine variants exist, small variations in functionalisation profoundly alter physicochemical properties, reactivity and biological recognition. For example, replacing the 2-pyridone NH with a pyridine nitrogen eliminates the strong hydrogen-bond donor capacity, while shifting the hydroxymethyl from the 4- to the 3-position reorients the vector of derivatisation [1]. As demonstrated by the compound’s appearance in multiple distinct patent families, the 4-hydroxymethyl-2-pyridone motif provides a unique combination of a modifiable alcohol handle and a lactam NH that is not duplicated by common alternatives [2].

Quantitative Differentiation of 4-(Hydroxymethyl)pyridin-2(1H)-one Against the Closest Analogs


Purity Specification: 98 % (HPLC) vs. 95 % Typical for Analog Building Blocks

Commercially available 4-(hydroxymethyl)pyridin-2(1H)-one is routinely supplied at ≥ 98 % purity (HPLC), whereas the common analog 4-(hydroxymethyl)pyridine and many generic pyridinone intermediates are typically offered at 95 % purity . This higher entry purity reduces the need for repurification prior to use in multistep syntheses and lowers the risk of introducing impurities that can propagate through subsequent reactions.

Purity Procurement Intermediate

Melting Point: Solid at Ambient Temperature vs. Liquid Analog 4-(Hydroxymethyl)pyridine

4-(Hydroxymethyl)pyridin-2(1H)-one is a white solid with an experimentally determined melting point of 144–145 °C, whereas its direct analog lacking the 2-oxo group, 4-(hydroxymethyl)pyridine (CAS 586-98-1), is a liquid at room temperature [1]. The solid form simplifies weighing, reduces evaporative losses during handling and enables purification by recrystallisation rather than distillation.

Physical Form Handling Storage

Hydrophilicity: Log P –1.1 vs. 4-(Hydroxymethyl)pyridine (Log P ~0.4)

The computed XLogP3-AA value for 4-(hydroxymethyl)pyridin-2(1H)-one is –1.1, considerably more hydrophilic than the pyridine analog 4-(hydroxymethyl)pyridine (XLogP3 ~0.4) [1][2]. The 1.5 log-unit difference indicates that the target compound will have 30-fold lower octanol/water partition coefficient, leading to markedly different solubility profiles in aqueous versus organic media.

LogP Lipophilicity Drug-likeness

Patent Footprint: Enabling Intermediate in Five Distinct Therapeutic Target Families

4-(Hydroxymethyl)pyridin-2(1H)-one is explicitly claimed or exemplified as a key intermediate in patents covering MCHR1 antagonists, SYK inhibitors, GlyT1 inhibitors, HIF pathway modulators and nucleoside phosphonate analogues . In contrast, the simple pyridine analog 4-(hydroxymethyl)pyridine appears in far fewer therapeutic patent families, primarily as a precursor to quaternary salts rather than as a scaffold-elaboration point.

Patent Coverage Intermediate Medicinal Chemistry

Hydrogen-Bond Donor/Acceptor Landscape: Two HBD, Two HBA vs. One HBD, One HBA for 4-(Hydroxymethyl)pyridine

The target compound possesses two hydrogen-bond donors (hydroxymethyl OH and pyridone NH) and two acceptors (pyridone carbonyl and hydroxymethyl oxygen), compared to one donor and one acceptor for 4-(hydroxymethyl)pyridine [1][2]. This doubled H-bonding capacity influences crystal packing, solubility in protic solvents and the ability to form co-crystals, which can be decisive in formulation or solid-form screening campaigns.

H-Bonding Solubility Crystal Engineering

Topological Polar Surface Area: 53 Ų vs. 33 Ų for 4-(Hydroxymethyl)pyridine

The topological polar surface area (TPSA) of 4-(hydroxymethyl)pyridin-2(1H)-one is 53.09 Ų, compared to 33.1 Ų for 4-(hydroxymethyl)pyridine [1][2]. The 20 Ų increase reflects the additional carbonyl oxygen and places the compound closer to the TPSA threshold often associated with oral bioavailability (≤ 140 Ų), while still providing greater polarity than the pyridine analog for tuning pharmacokinetic properties.

TPSA Permeability ADME

Application Scenarios Where 4-(Hydroxymethyl)pyridin-2(1H)-one Provides a Measurable Advantage


Medicinal Chemistry: Key Intermediate for MCHR1 and SYK Patent Families

The compound’s presence in the GlaxoSmithKline MCHR1 antagonist patent (WO 2009/076387 A1) and SYK inhibitor filings demonstrates its validated role in constructing bis-pyridylpyridone scaffolds and pyrazole-pyridone hybrids [1]. The 4-hydroxymethyl handle permits Mitsunobu coupling or oxidation to aldehyde/carboxylic acid, while the pyridone NH can be alkylated independently – a dual orthogonal reactivity not available from simple pyridine or pyridone analogs lacking the hydroxymethyl group.

Nucleoside Analog Synthesis: Phosphonate Prodrug Building Block

In the synthesis of methylene- and difluoromethylenephosphonate analogues of uridine-4-phosphate, 4-(hydroxymethyl)pyridin-2(1H)-one served as the heterocyclic core upon which the phosphonate moiety was installed [2]. The combination of the hydroxymethyl group for phosphonate attachment and the pyridone ring for ribosylation is not replicated by 4-(hydroxymethyl)pyridine, which lacks the glycosylation site.

Process Chemistry: Solid-Form Handling for Automated Synthesis

The high melting point (144–145 °C) and solid physical form at ambient temperature make the compound compatible with automated solid-dispensing systems used in high-throughput experimentation. Liquid analogs such as 4-(hydroxymethyl)pyridine require liquid-handling calibrations and are prone to evaporation losses, adding variability to parallel synthesis campaigns .

Physicochemical Tuning: Log P –1.1 for Aqueous Reaction Conditions

The low log P (–1.1) and high TPSA (53 Ų) of 4-(hydroxymethyl)pyridin-2(1H)-one favour its use in aqueous or biphasic reaction systems where water-miscible intermediates are required. When a synthesis demands an intermediate that partitions preferentially into the aqueous layer to facilitate workup, the target compound offers a 1.5 log-unit advantage over 4-(hydroxymethyl)pyridine [3].

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